molecular formula C16H28N2O4 B11811507 tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate

tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate

Cat. No.: B11811507
M. Wt: 312.40 g/mol
InChI Key: BLPXGULVKBFLIC-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, which is a standard strategy for preventing unwanted reactions at the nitrogen atom during synthetic sequences. The structure also contains an amide linker incorporating a pyrrolidine ring, a saturated heterocycle widely valued for its three-dimensional coverage and ability to influence the physicochemical properties of drug candidates . Building blocks of this nature are utilized in the synthesis of more complex molecules, particularly for exploring structure-activity relationships and developing novel bioactive compounds. As a Boc-protected intermediate, it is essential for synthetic chemists working in pharmaceutical development. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

tert-butyl 3-(2-oxo-2-pyrrolidin-1-ylethoxy)piperidine-1-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-10-6-7-13(11-18)21-12-14(19)17-8-4-5-9-17/h13H,4-12H2,1-3H3

InChI Key

BLPXGULVKBFLIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OCC(=O)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 3-Bromopiperidine-1-carboxylate

The bromination of tert-butyl 4-oxopiperidine-1-carboxylate is a critical first step. Using bromine (Br₂) in the presence of AlCl₃ or disodium hydrogen phosphate in chloroform/diethyl ether yields tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. This intermediate serves as a precursor for further functionalization.

Reaction Conditions :

  • Substrate : tert-Butyl 4-oxopiperidine-1-carboxylate

  • Reagents : Br₂ (1.05–1.1 eq), AlCl₃ (catalytic)

  • Solvent : Chloroform/diethyl ether (1:1)

  • Temperature : 0–5°C → room temperature

  • Yield : 42–78% (after recrystallization)

Substitution with Pyrrolidinyl Ethoxide

The brominated intermediate undergoes nucleophilic substitution with 2-hydroxy-1-(pyrrolidin-1-yl)ethan-1-one. A Williamson ether synthesis is employed using NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF, acetonitrile).

Example Protocol :

  • Substrate : tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate

  • Nucleophile : Sodium salt of 2-hydroxy-1-(pyrrolidin-1-yl)ethan-1-one

  • Base : K₂CO₃ (2–3 eq)

  • Solvent : Acetonitrile

  • Temperature : 60–80°C, 12–24 hours

  • Yield : 50–65%

Mitsunobu Reaction Approach

Preparation of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one

Glycolic acid is reacted with pyrrolidine under amide-coupling conditions (EDCI/HOBt) to yield 2-hydroxy-N-(pyrrolidin-1-yl)acetamide.

Reaction Conditions :

  • Substrate : Glycolic acid

  • Reagents : Pyrrolidine (1.2 eq), EDCI (1.5 eq), HOBt (1.5 eq)

  • Solvent : DCM

  • Temperature : Room temperature, 12 hours

  • Yield : 70–85%

Ether Formation via Mitsunobu Reaction

The alcohol intermediate is coupled with tert-butyl 3-hydroxypiperidine-1-carboxylate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Protocol :

  • Substrates :

    • tert-Butyl 3-hydroxypiperidine-1-carboxylate (1 eq)

    • 2-Hydroxy-N-(pyrrolidin-1-yl)acetamide (1.2 eq)

  • Reagents : DEAD (1.5 eq), PPh₃ (1.5 eq)

  • Solvent : THF

  • Temperature : 0°C → room temperature, 6–12 hours

  • Yield : 60–75%

Copper-Catalyzed Photoinduced Coupling

tert-Butyl 4-Iodopiperidine-1-carboxylate Activation

A photoinduced C–H activation strategy employs Cu(OTf)₂ and a bisoxazoline ligand (L1) to couple tert-butyl 4-iodopiperidine-1-carboxylate with N-arylacrylamides.

Reaction Conditions :

  • Catalyst : Cu(OTf)₂ (5 mol%), L1 (5 mol%)

  • Substrates :

    • tert-Butyl 4-iodopiperidine-1-carboxylate (1.5 eq)

    • N-Arylacrylamide (1 eq)

  • Additives : TMG (1.8 eq)

  • Solvent : THF

  • Light Source : 410 nm LEDs

  • Temperature : 25°C, 24 hours

  • Yield : 80% (scale-up to 6 mmol)

Post-Functionalization with Pyrrolidine

The coupled product undergoes ketone formation via oxidation (e.g., PCC) followed by reductive amination with pyrrolidine.

Oxidation Protocol :

  • Oxidizing Agent : PCC (1.5 eq)

  • Solvent : DCM

  • Yield : 85–90%

Reductive Amination :

  • Amine : Pyrrolidine (2 eq)

  • Reducing Agent : NaBH₃CN (1.5 eq)

  • Solvent : MeOH

  • Yield : 70–80%

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Bromination-Substitution Bromination → SN2 substitution50–65%Scalable, uses simple reagentsRequires harsh bromination conditions
Mitsunobu Reaction Amide synthesis → Mitsunobu coupling60–75%High stereochemical controlCostly reagents (DEAD, PPh₃)
Copper-Catalyzed C–H activation → functionalization70–80%Mild conditions, no pre-functionalizationRequires specialized photo-reactor

Critical Considerations

Boc Group Stability

The Boc protective group remains stable under basic and neutral conditions but degrades in acidic environments. Deprotection (e.g., with TFA) is avoided until final stages.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexanes (3:7 → 7:3).

  • Recrystallization : Ethyl acetate/n-hexane mixtures for intermediates .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Research indicates that tert-butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate exhibits significant biological activity. It has been studied for its potential role as an inhibitor in various biochemical pathways, particularly in the modulation of inflammatory responses and cell death processes such as pyroptosis.

Pharmacological Applications

  • Anti-inflammatory Properties :
    • The compound has shown promise in inhibiting pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. In vitro studies suggest that structural modifications can enhance its efficacy in this regard.
  • Neurological Disorders :
    • Its unique structural features allow it to interact effectively with biological targets, which may be beneficial in treating neurological disorders. The compound's ability to modulate inflammatory pathways suggests potential applications in neuroinflammation-related conditions.
  • Drug Design and Development :
    • The interaction studies indicate that this compound can bind to specific receptors or enzymes involved in inflammatory pathways. Understanding these interactions is crucial for optimizing its pharmacological profile and enhancing binding affinity toward target proteins associated with disease processes.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of tert-butyl 1-(2-hydroxyethyl)piperidine-4-carboxylate with pyrrolidinone derivatives under acidic conditions. Purification techniques such as preparative high-performance liquid chromatography (HPLC) are often employed to isolate the desired product .

Case Study 1: Anti-inflammatory Mechanism

In a study investigating the compound's anti-inflammatory effects, researchers found that modifications to its structure significantly influenced its ability to inhibit cytokine production in vitro. This suggests that further exploration of its structure-function relationship could lead to more effective anti-inflammatory agents.

Case Study 2: Neurological Impact

Another study focused on the compound's potential role in neuroprotection demonstrated that it could reduce neuroinflammatory markers in models of neurodegeneration. This positions this compound as a candidate for further research into treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Modified Heterocycles
Compound Name Molecular Formula Key Structural Differences Properties/Applications Reference
tert-Butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine -1-carboxylate C16H25N2O4 Pyrrolidine (5-membered ring) vs. piperidine Reduced conformational flexibility; potential for altered bioactivity
tert-Butyl 3-(2-oxo-2-(thiophen-2-yl )ethoxy)piperidine-1-carboxylate C16H23NO4S Thiophene replaces pyrrolidine Increased lipophilicity; potential for π-π interactions in drug design
tert-Butyl 4-(4-aminophenoxy )piperidine-1-carboxylate C16H24N2O3 Aminophenoxy group vs. pyrrolidinyl-ketone Enhanced hydrogen-bonding capacity; used in peptide coupling

Key Findings :

  • Substituent Effects : The 2-oxo-pyrrolidinyl group enhances polarity and hydrogen-bonding capacity, whereas thiophene analogs prioritize lipophilic interactions .
Functional Group Variations
Compound Name Functional Group Modifications Physicochemical Impact Biological Relevance Reference
tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate 3-oxo and 2-methyl groups Increased rigidity; potential for keto-enol tautomerism Intermediate in alkaloid synthesis
Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate Ethyl ester vs. tert-butyl carbamate Reduced steric protection; lower stability Limited use in multistep synthesis
IBC-8 (Natural Prenylated Derivative) 2-oxo-2-(pyrrolidin-1-yl)ethoxy on phenyl Extended conjugation; antibacterial activity Inhibits bacterial growth via membrane disruption

Key Findings :

  • Carbamate vs. Ester : The tert-butyl carbamate group improves stability under acidic/basic conditions compared to ethyl esters, critical for protecting amine intermediates .
  • Ketone Reactivity : 3-oxo groups in piperidine derivatives may undergo nucleophilic addition, whereas the 2-oxoethyl-pyrrolidine in the target compound is stabilized by conjugation .

Q & A

Q. What are the key physical and chemical properties of tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate relevant to experimental handling?

The compound is typically a light yellow solid at room temperature (based on structural analogs) . Key properties include:

  • Stability : Stable under recommended storage conditions (dry, ventilated, 2–8°C) but incompatible with strong oxidizing agents .
  • Solubility : Likely polar due to the presence of piperidine and pyrrolidine moieties (similar compounds show moderate solubility in dichloromethane or THF) .
  • Handling : Requires protection against dust formation, inhalation, and skin/eye contact due to acute oral toxicity (GHS Category 3, H301) .

Q. What safety protocols are critical during laboratory handling of this compound?

  • Respiratory protection : Use NIOSH-approved masks to avoid inhalation of aerosols .
  • Skin/eye protection : Wear nitrile gloves and safety goggles .
  • Storage : Store in sealed containers under inert gas (e.g., nitrogen) to prevent degradation .
  • Emergency measures : In case of accidental ingestion, immediate medical consultation is required (H301) .

Q. What are the foundational synthetic routes for preparing this compound?

A common approach involves:

  • Step 1 : Coupling tert-butyl piperidine derivatives with pyrrolidinone-containing reagents using activating agents like DMAP and triethylamine in dichloromethane .
  • Step 2 : Purification via silica gel column chromatography (e.g., ethanol/chloroform mixtures) to isolate the product .
  • Yield optimization : Reactions performed at 0–20°C to minimize side-product formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

  • Temperature control : Lower temperatures (0–5°C) reduce undesired side reactions during coupling steps .
  • Catalyst selection : DMAP enhances nucleophilic substitution efficiency in esterification reactions .
  • Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) improves separation of closely related impurities .
  • Monitoring : Real-time TLC or HPLC analysis ensures intermediate stability and reaction completion .

Q. What analytical techniques are most effective for characterizing structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the ethoxy-piperidine and pyrrolidinone groups .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., calculated vs. observed m/z) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% for most synthetic batches) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

  • Thermal stability : Decomposition occurs above 40°C, forming tert-butyl alcohol and piperidine derivatives .
  • Light sensitivity : Prolonged UV exposure leads to oxidation of the pyrrolidinone moiety .
  • Incompatibilities : Reacts violently with strong oxidizers (e.g., peroxides), producing hazardous gases .

Q. What pharmacological activities are suggested by structural analogs of this compound?

  • Calcium channel modulation : Analogous tert-butyl piperidine derivatives exhibit calcium channel blocking activity in cardiovascular studies .
  • Kinase inhibition : Pyrrolidinone-containing compounds show potential as kinase inhibitors in cancer research .
  • Bioavailability : LogP values (~2.5) suggest moderate blood-brain barrier penetration for CNS-targeted applications .

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • Docking studies : Molecular modeling against target proteins (e.g., kinases) identifies optimal substituent positions .
  • QSAR analysis : Correlates electronic properties (e.g., Hammett constants) of substituents with activity trends .
  • ADMET prediction : Tools like SwissADME forecast solubility, toxicity, and metabolic stability .

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